molecular formula C20H18N4O3S B14103578 7-(furan-2-yl)-1,3-dimethyl-5-((2-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

7-(furan-2-yl)-1,3-dimethyl-5-((2-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14103578
M. Wt: 394.4 g/mol
InChI Key: VOGMQYGEFCNINR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(furan-2-yl)-1,3-dimethyl-5-((2-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimido[4,5-d]pyrimidine family. This compound is characterized by its unique structure, which includes a furan ring, a pyrimidine core, and a thioether linkage. It has garnered interest in scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(furan-2-yl)-1,3-dimethyl-5-((2-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with 5-acetyl-4-aminopyrimidines.

    Acylation: Acylation of 5-acetyl-4-aminopyrimidines is performed using carboxylic anhydrides or acid chlorides.

    Cyclization: The acylated product undergoes cyclization in the presence of ammonium acetate (NH4OAc) to form the pyrimido[4,5-d]pyrimidine core.

    Thioether Formation:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis and scale-up processes can be applied to produce this compound in larger quantities.

Chemical Reactions Analysis

Types of Reactions

7-(furan-2-yl)-1,3-dimethyl-5-((2-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Thiols, alkyl halides, in the presence of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of various thioether derivatives with different alkyl or aryl groups.

Scientific Research Applications

7-(furan-2-yl)-1,3-dimethyl-5-((2-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(furan-2-yl)-1,3-dimethyl-5-((2-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of cell signaling pathways, resulting in antiproliferative and pro-apoptotic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(furan-2-yl)-1,3-dimethyl-5-((2-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is unique due to its combination of a furan ring, a pyrimidine core, and a thioether linkage

Properties

Molecular Formula

C20H18N4O3S

Molecular Weight

394.4 g/mol

IUPAC Name

7-(furan-2-yl)-1,3-dimethyl-5-[(2-methylphenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C20H18N4O3S/c1-12-7-4-5-8-13(12)11-28-18-15-17(23(2)20(26)24(3)19(15)25)21-16(22-18)14-9-6-10-27-14/h4-10H,11H2,1-3H3

InChI Key

VOGMQYGEFCNINR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=CO4

Origin of Product

United States

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